![molecular formula C10H15N3OS B1372617 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea CAS No. 1037165-03-9](/img/structure/B1372617.png)
3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are similar to the compound , has been discussed in the literature . The synthesis often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular formula of “3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea” is C10H15N3OS . The molecular weight is 225.31 g/mol .Chemical Reactions Analysis
Thiourea derivatives, like “3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea”, have been used as chiral derivatizing agents for the resolution of compounds possessing an amino group.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea” include its molecular formula (C10H15N3OS) and molecular weight (225.31 g/mol) . More specific properties like melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Chiral Derivatizing Agent in Enantioseparation
3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea derivatives are used as chiral derivatizing agents for the resolution of compounds possessing an amino group, such as in the case of (1S,2S)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate. This derivative has been applied in the resolution of alpha-amino acids, showing effectiveness in separating diastereomeric thiourea derivatives through high-performance liquid chromatography (Péter, Péter, & Fülöp, 2000).
Role in Statistical Analysis of Antimicrobial Activity
Thiourea derivatives, including those with a 3-amino-1,2,4-triazole scaffold, have been analyzed for their antimicrobial activity against various Staphylococcus strains and cytotoxicity against infected cells. Statistical and chemometric analysis has been employed to establish relationships between molecular descriptors and antimicrobial activity (Filipowska et al., 2017).
Microwave Irradiation in Synthesis
Microwave irradiation techniques have been applied in the synthesis of new thiourea derivatives, such as 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea, to improve yield efficiency and compound characterization. These derivatives have been studied for their antimicrobial properties (Ahyak et al., 2016).
Synthesis and Spectroscopic Studies
The synthesis of thiourea compounds, such as 3-(3-dodecanoyl-thioureido)propionic acid, has been explored, and their structures confirmed through spectroscopic techniques. These compounds have been investigated for antibacterial activity, with some showing significant effects against Gram-negative bacteria (Kadir et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-amino-3-(4-propan-2-yloxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7(2)14-9-5-3-8(4-6-9)12-10(15)13-11/h3-7H,11H2,1-2H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCWYZZZDMZFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



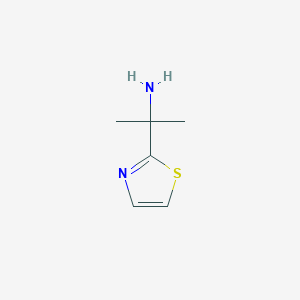
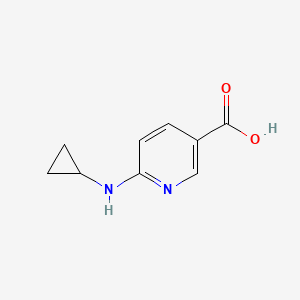
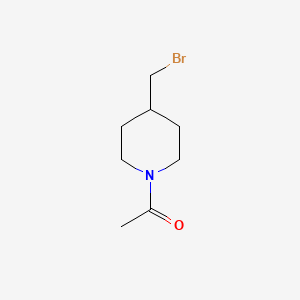
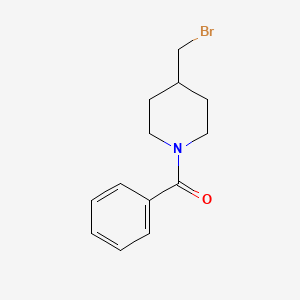
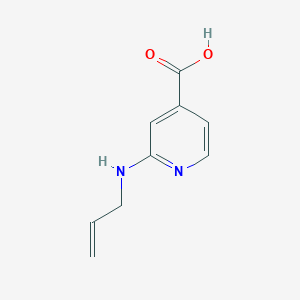
![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)
![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)


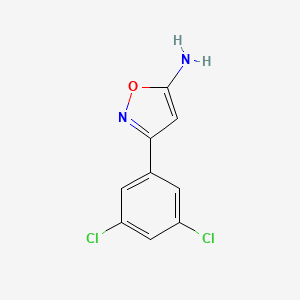

![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)
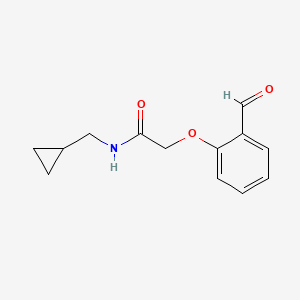
![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)